Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate
Overview
Description
Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate is a heterocyclic compound that belongs to the family of pyrazolo[3,4-B]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-B]pyridine core fused with a benzoate group, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate typically involves the following steps:
Formation of the Pyrazolo[3,4-B]pyridine Core: This can be achieved by the condensation of a 5-aminopyrazole with an α-oxoketene dithioacetal under acidic conditions.
Introduction of the Benzoate Group: The benzoate group can be introduced through esterification reactions, where the pyrazolo[3,4-B]pyridine derivative is reacted with methyl benzoate in the presence of a suitable catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic reactions . Additionally, it can interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Methyl 4-{3-methyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-4-YL}benzoate can be compared with other pyrazolo[3,4-B]pyridine derivatives, such as:
Pyrazolo[3,4-B]pyridine: A simpler structure without the benzoate group, used in similar biological and medicinal research.
Pyrazolo[3,4-D]thiazoles: These compounds have a thiazole ring fused to the pyrazole, showing different biological activities and applications.
Pyrazolo[3,4-B]pyrimidines: These derivatives have a pyrimidine ring instead of a pyridine, offering unique properties and uses in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which combines the pyrazolo[3,4-B]pyridine core with a benzoate group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3-methyl-6-oxo-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-4-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-8-13-11(7-12(19)16-14(13)18-17-8)9-3-5-10(6-4-9)15(20)21-2/h3-6,11H,7H2,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLBGWWBYXNMBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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